BMY-28190
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117153-91-0 |
|---|---|
Molecular Formula |
C8H19N4O3- |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate |
InChI |
InChI=1S/C8H19N4O3/c9-3-1-5(10)7(13)12-4-2-6(11)8(14)15/h5-6,8,14H,1-4,9-11H2,(H,12,13)/q-1 |
InChI Key |
CXSQFTMIJNQLFQ-UHFFFAOYSA-N |
SMILES |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
Canonical SMILES |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
Synonyms |
BMY 28190 BMY-28190 gamma-poly-alpha,gamma-diaminobutyric acid |
Origin of Product |
United States |
Bioproduction and Isolation Methodologies of Bmy 28190
Microbial Source Identification and Characterization
The discovery of BMY-28190 is intrinsically linked to the characterization of a specific bacterial strain.
Streptoalloteichus hindustanus sp. nov. as a Producing Strain
This compound is a natural product synthesized by the bacterium Streptoalloteichus hindustanus sp. nov. . This species is also recognized as a producer of other antibiotic compounds, highlighting its metabolic capacity for generating diverse bioactive molecules . The ATCC (American Type Culture Collection) lists strain 31158 of Streptoalloteichus hindustanus as a known producer of this compound.
Co-production Profiles with Related Natural Products
During the fermentation process for this compound, Streptoalloteichus hindustanus simultaneously produces other classes of antibiotics. Notably, it is a known producer of tallysomycins A and B, as well as nebramycins . This co-production necessitates robust purification strategies to isolate this compound from these structurally related and unrelated compounds. The biosynthetic gene cluster for tallysomycin (B1496223) in this organism has been studied, which may offer insights into the genetic pathways governing the production of these co-metabolites.
Cultivation and Fermentation Optimization Strategies
While specific, detailed optimization parameters for this compound production are not extensively documented in publicly available research, general principles of actinomycete fermentation are applied. The optimization of fermentation conditions is crucial for maximizing the yield of secondary metabolites like this compound. Key parameters that are typically optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. For the closely related tallysomycins produced by a genetically engineered strain of S. hindustanus, studies have shown that media components such as distiller's grains, copper sulfate, and maltose (B56501) can significantly influence the production titer. This suggests that similar nutritional factors could be critical for optimizing this compound yield.
Advanced Extraction and Purification Protocols
The recovery and purification of this compound from the fermentation broth is a critical step to obtain a pure compound for further study and characterization. The process involves an initial recovery from the culture broth followed by fine purification using chromatographic techniques.
Resin Adsorption Techniques for Initial Recovery
The initial step to capture the this compound complex from the clarified fermentation broth involves resin adsorption. Specifically, Amberlite IRC-50 resin has been successfully used for this purpose . This cation-exchange resin effectively binds the basic components of the antibiotic complex, separating them from the bulk of the fermentation medium.
Chromatographic Separation Methodologies
Following the initial recovery, a series of chromatographic steps are employed to separate this compound from the co-produced tallysomycins and nebramycins . While the specific details of the chromatographic sequence are not fully elaborated in the primary literature, such multi-step purification protocols for natural products typically involve a combination of different chromatography techniques. These can include:
Ion-Exchange Chromatography: To separate compounds based on their net charge.
Size-Exclusion Chromatography: To separate molecules based on their size.
Reversed-Phase Chromatography: To separate molecules based on their hydrophobicity.
The selection of specific resins and elution conditions is critical to achieve the desired purity of the final this compound product.
Molecular Characterization and Structural Elucidation of Bmy 28190
Elucidation of Polymeric Composition
The fundamental understanding of BMY-28190's chemical identity stems from the elucidation of its polymeric constituents.
Identification of Gamma-Poly-D-Alpha, Gamma-Diaminobutyric Acid Constituents
Structural studies have definitively identified this compound as a novel complex primarily composed of gamma-poly-D-alpha, gamma-diaminobutyric acids. researchgate.netnih.govjst.go.jp This unique polymeric structure is a key characteristic of the compound. This compound is produced from the cultured broth of Streptoalloteichus hindustanus sp. nov. nih.govjst.go.jp
Determination of Average Molecular Weight
The average molecular weight of this compound has been determined to be 5,130. researchgate.netnih.govjst.go.jp This value provides crucial insight into the size and complexity of the polymeric structure.
Table 1: Key Molecular Characteristics of this compound
| Characteristic | Value |
| Polymeric Composition | Gamma-Poly-D-Alpha, Gamma-Diaminobutyric Acids Complex researchgate.netnih.govjst.go.jp |
| Average Molecular Weight | 5,130 researchgate.netnih.govjst.go.jp |
Preclinical Pharmacological Investigations of Bmy 28190
Antiviral Efficacy Research
Activity Against Herpes Simplex Virus Type 1 (HSV-1) in Cell Culture Models
Research has demonstrated that BMY-28190 exhibits potent inhibitory activity against Herpes Simplex Virus Type 1 (HSV-1) in in vitro cell culture models. nih.govuni.lu This strong antiviral effect highlights its potential as an agent against this common human pathogen.
Investigation of Broader Antiviral Spectrum in In Vitro Systems
While this compound has shown strong activity against HSV-1, the available research primarily emphasizes this specific antiviral efficacy. No extensive data detailing a broader antiviral spectrum against other viral pathogens in in vitro systems have been reported for this compound in the provided literature.
Antibacterial Activity Assessments
This compound has also been evaluated for its antibacterial properties, demonstrating a more limited spectrum of activity compared to its antiviral efficacy. nih.govuni.lu
Evaluation of Inhibitory Activity Against Gram-Positive Bacteria
Studies have indicated that this compound possesses weak inhibitory activity against Gram-positive bacteria. nih.govuni.lu
Evaluation of Inhibitory Activity Against Gram-Negative Bacteria
Similarly, this compound has shown weak inhibitory activity against Gram-negative bacteria. nih.govuni.lu
Table 1: Summary of this compound's Biological Activities
| Biological Activity | Efficacy Level | Source |
| Herpes Simplex Virus Type 1 (HSV-1) | Strong | nih.govuni.lu |
| Gram-Positive Bacteria | Weak | nih.govuni.lu |
| Gram-Negative Bacteria | Weak | nih.govuni.lu |
Mechanistic Elucidation of Biological Action
Structural investigations have identified this compound as a novel complex of gamma-poly-D-alpha, gamma-diaminobutyric acids. nih.govuni.lu While its chemical composition is known, detailed mechanistic elucidations explaining precisely how this polymeric structure exerts its strong antiviral action against HSV-1 and its weak antibacterial effects are not extensively described in the provided research. The pharmacological properties are attributed to its nature as an aminobutyrate polymer. nih.gov
Research into Molecular Targets and Pathways
This compound has been identified as a novel antiviral antibiotic complex. nih.gov It demonstrates strong inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov Additionally, this compound exhibits weak inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov While its broad spectrum of activity has been noted, specific detailed research findings on the precise molecular targets and pathways through which this compound exerts its antiviral and antibacterial effects are not extensively detailed in the current literature. Further investigations would typically aim to identify the specific viral or bacterial components and host cellular pathways that this compound interacts with to mediate its observed biological activities.
Cellular and Subcellular Interactions of this compound
This compound is structurally characterized as a novel complex of gamma-poly-D-alpha, gamma-diaminobutyric acids, possessing an average molecular weight of 5,130. nih.gov Given its polymeric nature, understanding its cellular and subcellular interactions is critical. Such studies typically involve examining how the compound interacts with cell membranes, its mechanisms of cellular uptake (e.g., endocytosis), and its subsequent distribution within various subcellular compartments (e.g., cytoplasm, nucleus, organelles). While specific experimental data detailing the cellular and subcellular interactions of this compound are not provided, its polymeric architecture suggests that its interactions could involve surface binding, membrane perturbation, or specific transport mechanisms, which are common considerations for polymeric compounds.
Structure-Activity Relationship (SAR) Studies of this compound
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish the correlation between a compound's chemical structure and its biological activity. slideshare.netlimu.edu.ly For this compound, SAR investigations would focus on how modifications to its polymeric architecture influence its antiviral and antibacterial potencies.
Identification of Key Structural Elements for Antiviral Potency
This compound is defined by its composition as a complex of gamma-poly-D-alpha, gamma-diaminobutyric acids. nih.gov The identification of key structural elements for its antiviral potency would involve systematic modifications to this polymeric backbone and assessing the resulting changes in activity against HSV-1. This typically includes examining the influence of chain length, the specific arrangement and stereochemistry of the diaminobutyric acid units, and the presence or absence of any terminal modifications. Such studies aim to pinpoint the minimal structural requirements and optimal configurations that confer the observed strong inhibitory activity against HSV-1.
Biosynthetic Pathway Elucidation and Genetic Engineering for Bmy 28190 Production
Genomic and Proteomic Analysis of Streptoalloteichus hindustanus Relevant to BMY-28190 Synthesis
Streptoalloteichus hindustanus (ATCC 31158) serves as the natural producer of this compound atcc.org. This organism is classified as an actinomycete, a group of bacteria well-known for their prolific production of diverse secondary metabolites, including antibiotics uni-bielefeld.de. While specific, detailed genomic and proteomic maps directly linking to this compound biosynthesis in S. hindustanus are not extensively detailed in publicly available literature, insights can be drawn from studies on similar polyamino acid syntheses in related actinomycetes.
The biosynthesis of gamma-poly-D-alpha, gamma-diaminobutyric acid (γ-PDDAB), which constitutes this compound, is known to occur in Streptoalloteichus hindustanus biorxiv.orgnih.gov. This process is understood to involve nonribosomal peptide synthetase (NRPS)-like enzymes biorxiv.orgnih.gov. These enzymes are distinct from typical ribosomal protein synthesis machinery and are responsible for synthesizing a wide array of complex natural products. Comparisons have been drawn between the γ-PDDAB synthetase and epsilon-poly-L-lysine (ε-PL) synthetase (Pls) found in Streptomyces albulus, indicating a shared enzymatic architecture biorxiv.orgnih.gov. The ε-PL synthetase, for instance, features an adenylation (A) domain for substrate activation and a thiolation (T)/peptidyl carrier protein domain for tethering the activated amino acid biorxiv.org. Such domain structures are characteristic of NRPS systems that assemble amino acid monomers into polymeric chains.
The genomic context of these synthetases often includes associated genes, such as those encoding peptidases. In the case of ε-PL, the synthetase gene forms an operon with a peptidase gene, which is thought to play a role in degrading the polyamino acid, potentially for self-protection biorxiv.orgnih.gov. A similar arrangement might be expected for this compound biosynthesis, suggesting that the genetic locus for this compound production in S. hindustanus would encompass genes for the synthetase and potentially accessory enzymes.
Enzymology of Gamma-Poly-D-Alpha, Gamma-Diaminobutyric Acid Polymerization
This compound is structurally defined as a complex of gamma-poly-D-alpha, gamma-diaminobutyric acids nih.govjst.go.jpresearchgate.net. The polymerization of these D-amino acid units is a stereocontrolled biosynthetic process biorxiv.orgasm.org. This stereospecificity is critical for the compound's biological activity and implies highly precise enzymatic machinery.
The key enzymatic steps in the polymerization of gamma-poly-D-alpha, gamma-diaminobutyric acid are mediated by an NRPS-like synthetase. This enzyme facilitates the "adenylation activations" of the 2,4-diaminobutyric acid monomers, a crucial step where the amino acid substrate is activated for subsequent polymerization biorxiv.orgasm.org. Following activation, the activated amino acid is likely tethered to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP) domain, within the synthetase biorxiv.org. The polymerization then proceeds through repeated cycles of amino acid addition, forming isopeptide linkages, which are characteristic of this class of polyamino acids biorxiv.org.
The general enzymatic process for polyamino acid synthesis by NRPS-like enzymes can be conceptualized as follows:
Table 1: Proposed Enzymatic Steps in Gamma-Poly-D-Alpha, Gamma-Diaminobutyric Acid Polymerization
| Step No. | Enzyme Domain/Activity | Substrate(s) | Product(s) | Description |
| 1 | Adenylation (A) Domain | D-alpha,gamma-diaminobutyric acid, ATP | Aminoacyl-AMP intermediate | Activates the amino acid via ATP-dependent adenylation. biorxiv.orgasm.org |
| 2 | Thiolation (T) Domain (PCP) | Aminoacyl-AMP intermediate, Coenzyme A (via phosphopantetheine arm) | Aminoacyl-S-PCP | Transfers the activated amino acid to the phosphopantetheine arm of the T-domain. biorxiv.org |
| 3 | Polymerization (C-like Domain) | Aminoacyl-S-PCP, growing poly-DAB chain | Elongated poly-DAB chain | Catalyzes the formation of isopeptide bonds, linking monomers to the growing chain. biorxiv.org |
| 4 | Release Domain (optional) | Full-length poly-DAB chain | This compound | Releases the completed polyamino acid from the enzyme. |
This process ensures the precise assembly of the D-stereoisomer units, leading to the formation of the poly-D-alpha, gamma-diaminobutyric acid complex that constitutes this compound.
Strategies for Biosynthetic Pathway Engineering and Yield Enhancement
Given that this compound is a secondary metabolite produced by Streptoalloteichus hindustanus, strategies for yield enhancement typically involve genetic engineering of the biosynthetic pathway and optimization of fermentation conditions. Although specific engineering efforts for this compound have not been detailed in the provided search results, general principles applied to other polyamino acid producers can be considered.
One primary strategy involves the manipulation of the genes encoding the NRPS-like synthetase responsible for this compound polymerization. This could include:
Overexpression of Synthetase Genes: Increasing the copy number or expression levels of the genes encoding the γ-PDDAB synthetase could lead to higher enzyme concentrations and, consequently, increased production of this compound. This has been demonstrated for other polyamino acid producers, where cloning synthetase genes into suitable host strains and optimizing promoters can enhance yield biorxiv.org.
Pathway Optimization: Identifying and optimizing precursor supply pathways for D-alpha, gamma-diaminobutyric acid could alleviate metabolic bottlenecks. This might involve engineering enzymes upstream of the this compound pathway to boost the availability of the monomer unit.
Elimination of Competing Pathways: If S. hindustanus produces other secondary metabolites that compete for shared precursors or energy, downregulating or deleting genes involved in these competing pathways could redirect metabolic flux towards this compound synthesis.
Modulation of Regulatory Elements: Biosynthetic pathways for secondary metabolites are often tightly regulated. Identifying and manipulating regulatory genes (e.g., transcription factors) that control the expression of the this compound gene cluster could activate or upregulate its production. The concept of "silent biosynthetic gene clusters," where pathways are not expressed under typical laboratory conditions, highlights the potential for activating latent production capabilities through genetic triggers or environmental cues nih.gov.
Host Strain Improvement: While S. hindustanus is the natural producer, transferring the entire this compound biosynthetic gene cluster into a more robust and easily culturable heterologous host, such as Streptomyces coelicolor or other industrial Streptomyces strains, could facilitate large-scale production and simplify genetic manipulation biorxiv.org. This approach leverages the well-established genetic tools and fermentation capabilities of model Streptomyces species.
These strategies, rooted in principles of metabolic and genetic engineering, offer promising avenues for optimizing the production of this compound from Streptoalloteichus hindustanus or engineered microbial hosts.
Synthetic Methodologies and Analog Development for Bmy 28190
Chemical Synthesis Approaches for BMY-28190 Building Blocks
The fundamental building block of this compound is alpha,gamma-diaminobutyric acid (Dab or DABA). nih.govresearchgate.netgoogle.comnih.gov While the polymerization into the polyamino acid structure of this compound occurs biosynthetically, the monomer itself can be synthesized through various chemical routes. Several methods have been developed for the facile synthesis of N-protected L-alpha,gamma-diaminobutyric acids, which are essential for controlled peptide synthesis.
One reported method involves the Hofmann rearrangement of Nalpha-Boc-L-Gln-OH, mediated by a polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB), in water. nih.gov This approach successfully yielded Nalpha-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) in an 87% yield. nih.gov Similarly, the Nalpha-Z-derivative (Z-Dab-OH) was prepared with PSDIB, achieving an 83% yield. nih.gov
Another significant advancement in the synthesis of alpha,gamma-diaminobutyric acid derivatives involves diastereo- and enantioselective approaches. A copper-catalyzed asymmetric Michael reaction has been developed for this purpose, utilizing glycine (B1666218) derivatives and nitroalkenes. nih.gov The enantioselectivity of ortho-substituted products can be notably improved using specific ligands, such as a new 1,2-P,N-ferrocene ligand (L5). nih.gov This method allows for the production of alpha,gamma-diamino acid derivatives without loss of optical activity. nih.gov
The production of L-2,4-diaminobutyric acid can also be achieved through fermentation synthesis, highlighting both chemical and biological avenues for obtaining this crucial building block. google.com The polymerization of L-2,4-diaminobutyric acid into gamma-polydiaminobutyric acid occurs through linkages between the gamma-amino and alpha-carboxyl groups. google.com
The following table summarizes key chemical synthesis approaches for alpha,gamma-diaminobutyric acid building blocks:
| Method | Starting Material | Reagents/Catalyst | Product | Yield | Reference |
| Hofmann rearrangement | Nalpha-Boc-L-Gln-OH | Poly[(4-diacetoxyiodo)styrene] (PSDIB) in water | Nalpha-Boc-L-alpha,gamma-diaminobutyric acid | 87% | nih.gov |
| Hofmann rearrangement | Nalpha-Z-L-Gln-OH | Poly[(4-diacetoxyiodo)styrene] (PSDIB) in water | Nalpha-Z-L-alpha,gamma-diaminobutyric acid | 83% | nih.gov |
| Cu-catalyzed asymmetric Michael reaction (enantioselective) | Glycine derivatives, nitroalkenes | Copper, 1,2-P,N-ferrocene ligand (L5) | Alpha,gamma-diamino acid derivatives | Not specified | nih.gov |
Derivatization and Structural Modification of this compound
Given that this compound is a poly(alpha,gamma-diaminobutyric acid), its derivatization and structural modification involve chemical alterations to the polymeric backbone or its constituent amino acid residues. Strategies often draw parallels from the modification of other polyamino acids or peptides containing alpha,gamma-diaminobutyric acid (Dab) residues, such as polymyxins.
A common approach to modifying polyamino acids involves protecting specific functional groups to allow for selective reactions. For instance, in the semi-synthesis of polymyxin (B74138) B and colistin (B93849) analogs, the side chains of the L-alpha,gamma-diaminobutyric acid (Dab) residues were protected with the trichloroethoxycarbonyl (Troc) group. nih.govresearchgate.net This protection strategy enables subsequent acylation of the N-terminus or other free amino groups with various hydrophobic acids, leading to new derivatives. nih.govresearchgate.net
Specific examples of derivatization include the synthesis of N-acyl-(alpha,gamma-diaminobutyric acid)n hydrazide derivatives. nih.gov These modifications, particularly the hydrazide C-terminal modification, have been shown to significantly enhance transfection efficiency in gene transfer applications, highlighting the impact of structural changes on biological activity. nih.gov The N-acyl-(diaminobutyric acid)n derivatives proved to be more potent transfecting agents compared to N-acyl-lysine, -ornithine, or -diaminopropionic acid derivatives. nih.gov
Furthermore, the incorporation of alpha,gamma-diaminobutyric acid moieties into other polymeric structures, such as poly(propyleneimine) dendrimers, demonstrates the utility of Dab as a building block for creating novel modified polymers with specific functionalities. nih.gov These modified dendrimers, containing free amino groups, can then be further reacted to introduce other chemical entities, such as cisplatin-type platinum complexes. nih.gov
General peptide modification services offer a broad spectrum of chemical alterations that could be applied to poly(alpha,gamma-diaminobutyric acid), including N-terminal modifications (e.g., acetylation, biotinylation), C-terminal modifications (e.g., amidation, esterification), and the incorporation of special or unnatural amino acids. genscript.com
Development of Synthetic Analogs for Expanded SAR Investigations
The development of synthetic analogs of this compound, or more broadly, poly(alpha,gamma-diaminobutyric acid) structures, is crucial for comprehensive structure-activity relationship (SAR) investigations. These studies aim to elucidate how specific structural features contribute to the compound's biological activity. Insights from SAR studies on related polyamino acid antibiotics, like polymyxins, provide valuable guidance.
Polymyxin B, a cyclic decapeptide containing multiple L-alpha,gamma-diaminobutyric acid (Dab) residues, has been extensively studied for its SAR. researchgate.netacs.orgnih.gov Modifications to the N-terminal fatty acyl chain of polymyxin B and the replacement of Dab residues with other amino acids have been shown to influence antimicrobial activity and lipopolysaccharide (LPS) binding. researchgate.netacs.org For example, replacing Dab-8 with Arg-8 in polymyxin B analogs resulted in improved activity against polymyxin-resistant strains. acs.org Similarly, a 4'-amino-Phe-8 analog also demonstrated good activity, indicating that aromatic replacements for aliphatic Dab can be effective. acs.org
The table below illustrates the impact of amino acid substitutions on the activity of polymyxin B analogs, providing a framework for SAR investigations of poly(alpha,gamma-diaminobutyric acid) structures:
| Analog Modification (Polymyxin B) | Position | Original Amino Acid | Substituted Amino Acid | Observed Effect on Activity/Binding | Reference |
| Amino acid substitution | Dab-8 | Dab | Arg | Improved activity against resistant strains | acs.org |
| Amino acid substitution | Dab-8 | Dab | 4'-amino-Phe | Good activity | acs.org |
| Amino acid substitution | Dab-3 | Dab | D-Dab or Gly | Minimal effect on MIC activity, low cytotoxicity for Gly analog | acs.org |
The concept of "homopoly(amino acid)s" is central to understanding this compound analogs. researchgate.net Synthetic analogs can involve:
Variations in monomer type: While this compound is a homopolymer of alpha,gamma-diaminobutyric acid, analogs could explore co-polymers with other basic or non-basic amino acids.
Linkage variations: this compound features gamma-linkages. Investigating compounds with alpha-linkages or mixed linkages could reveal different properties. google.com
Terminal modifications: As seen with N-acyl-(alpha,gamma-diaminobutyric acid)n hydrazide derivatives, modifications at the N- or C-termini can significantly alter biological properties. nih.gov
The synthesis of constrained alpha,gamma-diamino acid derivatives serves as a strategy to create diverse building blocks for new substituted 2,4-diaminobutyric acid derivatives, which can then be incorporated into polymeric structures for SAR studies. ugent.beugent.be These efforts contribute to a deeper understanding of the relationship between the chemical structure of polyamino acids and their biological functions, paving the way for the design of novel compounds with tailored properties.
Advanced Research Methodologies and Future Directions for Bmy 28190 Research
Application of -Omics Technologies (e.g., Metabolomics, Proteomics)
The integration of -omics technologies, such as metabolomics and proteomics, represents a powerful avenue for comprehensive biological investigation into BMY-28190. These high-throughput approaches enable the systematic study of small molecule metabolites (metabolomics) or proteins (proteomics) within a biological system, offering insights into cellular processes, disease mechanisms, and drug responses meduniwien.ac.at.
Computational Modeling and In Silico Approaches for Lead Optimization
Computational modeling and in silico approaches have become indispensable tools in modern drug discovery and development, facilitating the prediction of pharmacological and physicochemical properties of compounds and aiding in the optimization of lead molecules remedypublications.com. These methodologies encompass a range of techniques, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, molecular dynamics simulations, and virtual screening remedypublications.com.
For this compound, in silico strategies could play a crucial role in lead optimization, even though specific published studies applying these methods to this compound are not widely reported. Given its complex polymeric nature, computational approaches could be used to:
Structure-Activity Relationship (SAR) Elucidation : Develop models to correlate structural variations within the gamma-poly-D-alpha, gamma-diaminobutyric acid complex with observed antiviral or antibacterial activities. This could guide the synthesis of more potent or selective analogs.
Target Prediction and Binding Affinity : Predict potential protein targets within the HSV-1 replication cycle or bacterial pathways that this compound might interact with, and estimate binding affinities.
Conformational Analysis : Simulate the conformational flexibility of this compound to understand how its three-dimensional structure influences its biological activity and interaction with biological membranes or receptors.
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction : Although not directly related to lead optimization in terms of efficacy, in silico ADME models could predict the pharmacokinetic properties of this compound or its derivatives, which is crucial for preclinical development.
These computational insights could significantly streamline the rational design of this compound derivatives with enhanced therapeutic profiles.
Preclinical Exploration of Novel Therapeutic Applications beyond Current Scope
This compound's established activity against HSV-1 and its weak antibacterial properties lay a foundation for exploring novel therapeutic applications. Preclinical research, typically involving in vitro and in vivo studies, is essential to validate and expand upon these initial findings annualreports.comumaine.eduamazonaws.com.
Beyond its known antiviral and antibacterial effects, future preclinical investigations could focus on:
Broad-Spectrum Antiviral Activity : Evaluating this compound against a wider range of DNA and RNA viruses, particularly those with similar replication mechanisms or host cell interactions to HSV-1.
Targeted Antibacterial Applications : Despite weak general antibacterial activity, specific bacterial strains, especially those resistant to conventional antibiotics, might be susceptible to this compound. Further studies could identify these specific targets and elucidate the underlying mechanisms of inhibition.
Immunomodulatory Effects : As a poly-amino acid complex, this compound might possess immunomodulatory properties. Preclinical studies could investigate its impact on innate and adaptive immune responses, potentially revealing applications in infectious diseases where immune modulation is beneficial.
Combination Therapies : Exploring the synergistic effects of this compound when combined with existing antiviral or antibacterial agents. This could lead to reduced dosages of individual drugs, lower toxicity, and overcome resistance mechanisms.
The table below summarizes the known biological activities of this compound:
| Activity Type | Target Organism/Virus | Observed Effect | References |
| Antiviral | Herpes Simplex Virus type 1 (HSV-1) | Strong inhibitory activity | researchgate.netnih.gov |
| Antibacterial | Gram-positive bacteria | Weak inhibitory activity | researchgate.netnih.gov |
| Antibacterial | Gram-negative bacteria | Weak inhibitory activity | researchgate.netnih.gov |
Q & A
Q. What is the origin and initial discovery context of BMY-28190, and how does this inform its current research applications?
this compound is a novel antiviral antibiotic complex co-produced with poly(ε-l-lysine) by Streptomyces strains, first identified in studies exploring microbial secondary metabolites . Researchers should begin by reviewing foundational literature on its biosynthesis pathways, structural characterization, and initial antiviral activity assays. Methodologically, prioritize primary sources (e.g., Journal of Antibiotics) and validate findings against later studies to identify gaps, such as under-explored mechanisms of action or untested biological targets.
Q. How can a focused research question be formulated for this compound that balances specificity and feasibility?
- Step 1: Define the scope using the PICO framework (Population/Problem, Intervention, Comparison, Outcome). Example: How does this compound’s structural configuration (Intervention) influence its inhibitory effects on viral replication (Outcome) in mammalian cell lines (Population)?
- Step 2: Refine via iterative literature reviews to avoid redundancy. For instance, if prior work emphasizes bacterial models, pivot to eukaryotic systems .
- Step 3: Ensure measurability (e.g., quantify viral load reduction via RT-PCR) and align with available resources (e.g., cell culture facilities) .
Q. What experimental design considerations are critical for in vitro studies of this compound?
- Controls: Include positive controls (e.g., known antivirals) and vehicle controls to isolate compound-specific effects.
- Dose-Response Curves: Test a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values. Use triplicates to assess reproducibility .
- Endpoint Selection: Combine viability assays (MTT) with mechanistic endpoints (e.g., viral entry inhibition via flow cytometry) .
Q. How should researchers approach data collection and validation for this compound’s bioactivity?
- Primary Data: Use orthogonal methods (e.g., ELISA and Western blotting) to confirm target engagement.
- Reproducibility: Document protocols rigorously (e.g., incubation times, solvent concentrations) and share raw data in supplementary materials .
- Bias Mitigation: Blind experimenters to treatment groups during data collection and analysis .
Q. What strategies are effective for integrating this compound into a literature review framework?
- Concept Mapping: Link this compound to broader themes (e.g., "non-ribosomal peptide synthetases in antibiotic discovery") using tools like Citavi or Zotero.
- Critical Appraisal: Evaluate study limitations (e.g., small sample sizes in early toxicity assays) and contrast findings with structurally analogous compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
- Contradiction Analysis Framework:
Identify principal contradictions (e.g., "this compound inhibits viral fusion" vs. "this compound disrupts replication machinery").
Assess methodological variability (e.g., cell types, assay durations) as non-principal factors influencing outcomes .
Design comparative studies using standardized protocols to isolate variables (e.g., same cell line with varying MOI) .
Q. What advanced methodologies are suitable for elucidating this compound’s structure-activity relationships (SAR)?
- Computational Modeling: Perform molecular docking to predict binding affinities for viral targets (e.g., SARS-CoV-2 spike protein).
- Synthetic Modifications: Use semi-synthesis or genetic engineering of Streptomyces strains to generate analogs. Validate via LC-MS and functional assays .
- Crystallography: Collaborate with structural biology labs to resolve 3D configurations of this compound-target complexes .
Q. How can researchers evaluate this compound’s synergistic potential with existing antivirals while avoiding cytotoxicity?
- Synergy Screening: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
- Mechanistic Triangulation: Combine transcriptomics (RNA-seq) and metabolomics to identify pathways enhanced by combination therapy .
- Toxicity Thresholds: Determine selectivity indices (IC₅₀/CC₅₀) for each combination .
Q. What are the challenges in translating this compound’s in vitro efficacy to in vivo models, and how can they be addressed?
- Pharmacokinetics: Assess bioavailability and half-life in murine models using HPLC-MS. Optimize formulations (e.g., liposomal encapsulation) .
- Host-Pathogen Dynamics: Monitor immune responses (e.g., cytokine profiling) to differentiate compound effects from host defenses .
- Ethical Design: Follow ARRIVE guidelines for animal studies, including power analysis to minimize subject numbers .
Q. How can longitudinal studies address emerging resistance to this compound?
- Resistance Induction: Serial passage viruses in subtherapeutic this compound concentrations; sequence genomes to identify mutations.
- Evolutionary Modeling: Use phylogenetic tools to predict resistance pathways and design second-generation inhibitors .
- Clinical Relevance: Compare resistance patterns with clinical isolates to assess translational risk .
Methodological Tables
Table 1: Key Parameters for this compound Dose-Response Experiments
Table 2: Common Pitfalls in this compound Research and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
